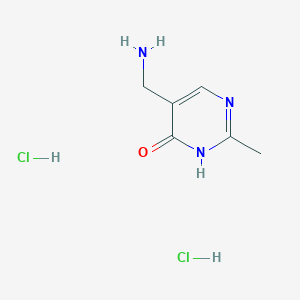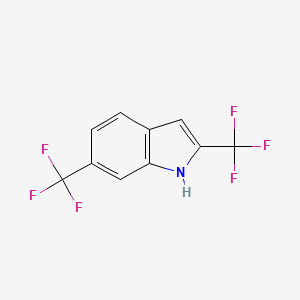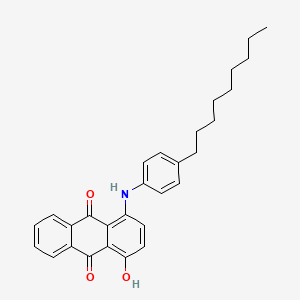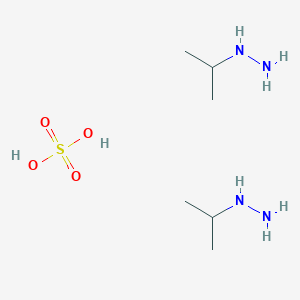
Isopropylhydrazinehemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylhydrazinehemisulfate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of hydrazine, characterized by the presence of an isopropyl group attached to the hydrazine moiety. This compound is often used in research and industrial applications due to its reactivity and potential as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropylhydrazinehemisulfate typically involves the reaction of isopropylhydrazine with sulfuric acid. The process can be summarized as follows:
Reaction of Isopropylhydrazine with Sulfuric Acid: Isopropylhydrazine is reacted with sulfuric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through crystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, ensuring the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isopropylhydrazinehemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isopropylhydrazine oxide, while reduction can produce isopropylhydrazine derivatives.
Scientific Research Applications
Isopropylhydrazinehemisulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of isopropylhydrazinehemisulfate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its reactivity is attributed to the presence of the hydrazine moiety, which can undergo nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Isopropylhydrazinehemisulfate can be compared with other similar compounds, such as:
Isopropylhydrazine: A simpler derivative without the sulfate group, used in similar applications.
Hydrazine: The parent compound, known for its high reactivity and use in various chemical processes.
Methylhydrazine: Another derivative with a methyl group instead of an isopropyl group, used in different contexts.
Uniqueness
This compound is unique due to the presence of both the isopropyl group and the sulfate moiety, which confer specific reactivity and properties. This makes it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H22N4O4S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
propan-2-ylhydrazine;sulfuric acid |
InChI |
InChI=1S/2C3H10N2.H2O4S/c2*1-3(2)5-4;1-5(2,3)4/h2*3,5H,4H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
FPYHYLLGSBBYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NN.CC(C)NN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


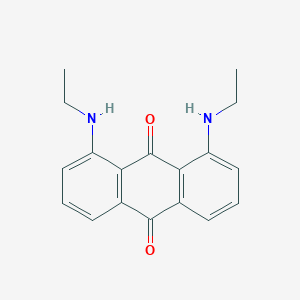
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
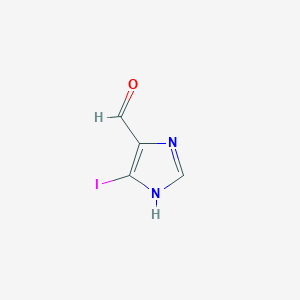
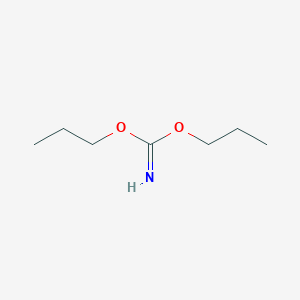
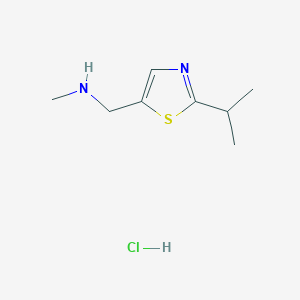
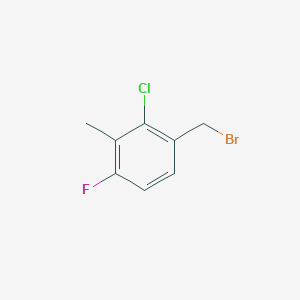

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
